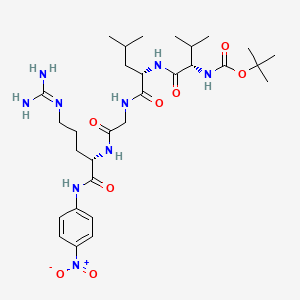

Boc-Val-Leu-Gly-Arg-pNA

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Boc-Val-Leu-Gly-Arg-pNA has a wide range of applications in scientific research:

Biochemistry: Used as a substrate in enzyme assays to study protease activity.

Microbiology: Employed in bacterial endotoxin detection assays.

Medicine: Utilized in diagnostic tests for clotting disorders.

Industry: Applied in quality control processes for pharmaceuticals and medical devices

Wirkmechanismus

Target of Action

Boc-Val-Leu-Gly-Arg-pNA, also known as Boc-VLGR-pNA, is primarily targeted towards the clotting enzyme found in horseshoe crabs . This enzyme plays a crucial role in the immune response of these organisms, particularly in the detection and neutralization of bacterial endotoxins .

Mode of Action

The compound acts as a chromogenic substrate for the clotting enzyme . Upon interaction with the enzyme, it undergoes enzymatic cleavage by endotoxin-induced amidases . This cleavage results in the release of p-nitroanilide (pNA), a molecule that can be detected colorimetrically .

Biochemical Pathways

The primary biochemical pathway involved in the action of Boc-VLGR-pNA is the clotting cascade of the horseshoe crab. This cascade is initiated by the presence of bacterial endotoxins, leading to the activation of the clotting enzyme . The cleavage of Boc-VLGR-pNA by the enzyme and the subsequent release of pNA serve as a measure of endotoxin levels .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.

Result of Action

The cleavage of Boc-VLGR-pNA by the clotting enzyme results in the release of pNA . The amount of pNA released can be quantified by colorimetric detection at 405 nm, providing a measure of endotoxin levels . This allows for the detection and quantification of bacterial endotoxins, contributing to the immune response against these harmful entities.

Action Environment

The action of Boc-VLGR-pNA is influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the pH and ionic strength of the solution can also impact the interaction between Boc-VLGR-pNA and the clotting enzyme.

Biochemische Analyse

Biochemical Properties

Boc-Val-Leu-Gly-Arg-pNA is primarily used as a chromogenic substrate for the horseshoe crab clotting enzyme, which is utilized in endotoxin detection assays. The compound interacts with endotoxin-induced amidases, leading to the cleavage of the peptide bond and the release of p-nitroaniline. This release can be quantified by measuring the absorbance at 405 nm, providing a direct measure of endotoxin levels . The interaction between this compound and the clotting enzyme is highly specific, making it an effective tool for detecting bacterial endotoxins in various samples.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in endotoxin detection. When used in assays, the compound does not directly interact with cellular components but rather serves as a substrate for enzymes that are activated in the presence of endotoxins . This indirect interaction can influence cell signaling pathways and gene expression by providing a means to detect and quantify endotoxin levels, which are critical in understanding the cellular response to bacterial infections.

Molecular Mechanism

At the molecular level, this compound functions by undergoing enzymatic cleavage in the presence of endotoxin-induced amidases . The cleavage of the peptide bond releases p-nitroaniline, which can be detected colorimetrically. This mechanism is highly specific and relies on the interaction between the substrate and the enzyme, ensuring accurate detection of endotoxins. The specificity of this interaction is due to the unique sequence of this compound, which is recognized by the clotting enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is typically stored at -20°C to maintain its stability. Over time, the effectiveness of this compound in endotoxin detection assays can be influenced by factors such as storage conditions and repeated freeze-thaw cycles. Long-term studies have shown that the compound remains stable for extended periods when stored properly, ensuring consistent results in endotoxin detection assays .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily studied in the context of its use in endotoxin detection assays. Different dosages of the compound can influence the sensitivity and specificity of the assays. High doses of this compound may lead to increased background noise, while low doses may result in reduced sensitivity . It is important to optimize the dosage to achieve accurate and reliable results in endotoxin detection.

Transport and Distribution

Within cells and tissues, this compound is primarily localized to the extracellular environment where it interacts with endotoxin-induced amidases . The compound does not undergo active transport or distribution within cells but remains in the extracellular space to serve its role in endotoxin detection assays. The interaction with the clotting enzyme occurs at the site of endotoxin presence, ensuring accurate detection.

Subcellular Localization

This compound does not have specific subcellular localization as it functions in the extracellular environment . The compound is designed to interact with enzymes present in the extracellular space, particularly those involved in endotoxin detection. This localization ensures that this compound can effectively serve its role as a chromogenic substrate in biochemical assays.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Leu-Gly-Arg-pNA involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, each protected by a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions. The final step involves the attachment of the para-nitroanilide (pNA) group .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Val-Leu-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases para-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

Hydrolysis: Catalyzed by proteases such as trypsin or thrombin.

Reaction Conditions: Typically carried out in buffered aqueous solutions at physiological pH and temperature.

Major Products

The major product of the hydrolysis reaction is para-nitroaniline, which is easily detectable due to its yellow color .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Leu-Gly-Arg-pNA: Similar structure but with leucine instead of valine.

Boc-Val-Pro-Arg-pNA: Contains proline instead of leucine.

Boc-Met-Thr-Arg-pNA: Contains methionine and threonine instead of valine and leucine.

Uniqueness

Boc-Val-Leu-Gly-Arg-pNA is unique due to its specific sequence, which makes it an ideal substrate for certain proteases. Its high sensitivity and specificity for detecting protease activity make it a valuable tool in various biochemical and medical applications .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O8/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33)/t21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGHMGOAVQFUNZ-FIXSFTCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Boc-Val-Leu-Gly-Arg-pNA and how does it work?

A1: this compound (N-Benzoylcarbonyl-Valyl-Leucyl-Glycyl-Arginyl-p-nitroanilide) is a synthetic peptide derivative commonly used as a chromogenic substrate for serine proteases. It works by mimicking the protease's natural target sequence. When the protease cleaves the peptide bond between arginine and p-nitroaniline (pNA), it releases pNA. This free pNA absorbs light at 405 nm, allowing for the quantitative measurement of protease activity through spectrophotometry. [, , ]

Q2: What specific enzymes have been studied using this compound as a substrate?

A2: Research has utilized this compound to investigate the activity of various serine proteases. One notable application is in studying the clotting enzyme found in the hemocyte lysate of horseshoe crabs (Tachypleus and Limulus). This enzyme, activated by bacterial endotoxins, demonstrates hydrolytic activity towards this compound, making it a useful tool in endotoxin detection. [] Additionally, it has been instrumental in characterizing and studying the inhibition of cercarial serine protease, a key enzyme involved in the penetration mechanism of the Schistosoma mansoni parasite. [, , ]

Q3: Can you provide an example of how this compound has been used to study enzyme inhibition?

A3: Researchers investigating novel Schistosoma mansoni treatments tested the inhibitory effects of newly synthesized pyridine derivatives on cercarial serine protease. Using this compound as a substrate, they observed varying levels of enzyme inhibition depending on the specific pyridine derivative. This method allowed them to identify promising compounds, such as P1 and P3, which demonstrated significant inhibition of the enzyme and ultimately reduced parasite penetration in an in vivo model. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)

![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)

![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)

![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)

![1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one](/img/structure/B1374232.png)